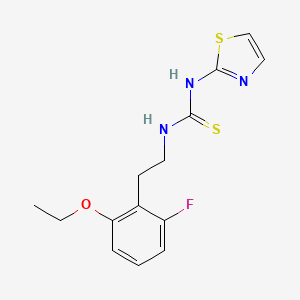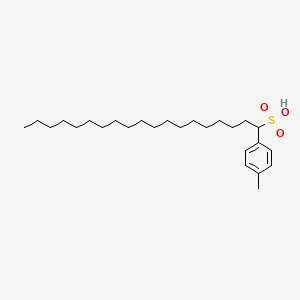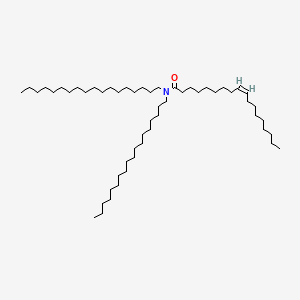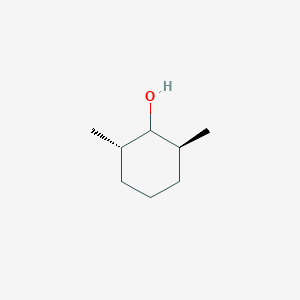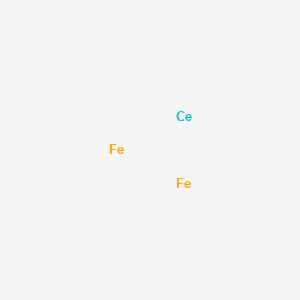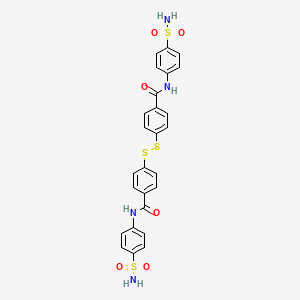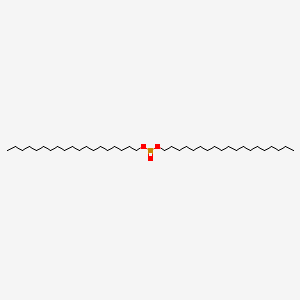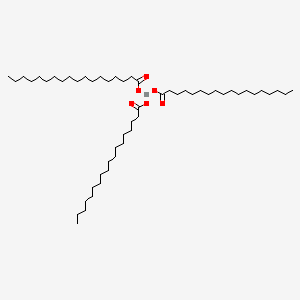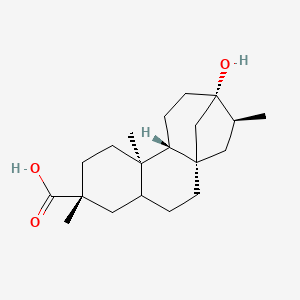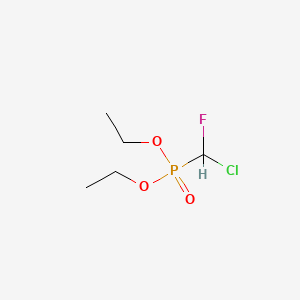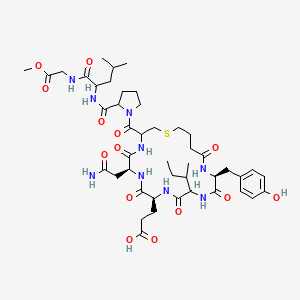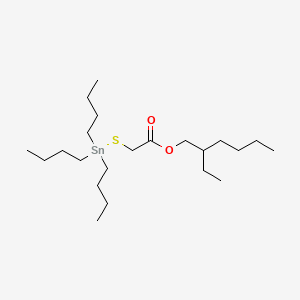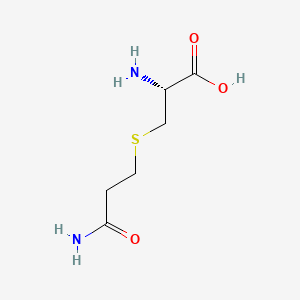
Alanine, 3-((2-carbamoylethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 3-((2-carbamoylethyl)thio)- is a derivative of the amino acid alanine, where the 3-position is substituted with a 2-carbamoylethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-((2-carbamoylethyl)thio)- typically involves the reaction of alanine nitrile with 3-mercaptopropionic acid under mildly acidic conditions (pH 5-3). This reaction forms an alanine thioester, which is a key intermediate in the synthesis process . The reaction conditions are crucial to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pH, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, 3-((2-carbamoylethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Alanine, 3-((2-carbamoylethyl)thio)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Alanine, 3-((2-carbamoylethyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds through thioester intermediates . The compound’s unique structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbamoyl-Alanine: Similar in structure but lacks the thio group.
Thiazole Derivatives: Compounds like 2-aminothiazole have similar sulfur-containing structures and biological activities.
Alanine Derivatives: Other derivatives of alanine, such as β-alanine, have different functional groups and properties.
Uniqueness
Alanine, 3-((2-carbamoylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the thio group allows for unique interactions in biochemical processes, making it valuable for specific applications in peptide synthesis and drug development .
Propriétés
Numéro CAS |
3958-15-4 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
UKMONNARIQAYBE-BYPYZUCNSA-N |
SMILES isomérique |
C(CSC[C@@H](C(=O)O)N)C(=O)N |
SMILES canonique |
C(CSCC(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


